2-Isobutyl-3-ketoglutarate diethyl ester
Description
2-Isobutyl-3-ketoglutarate diethyl ester is an ester derivative of ketoglutaric acid, featuring an isobutyl substituent at the 2-position and a keto group at the 3-position of the glutaric acid backbone, with ethyl ester moieties at both terminal carboxyl groups. This article compares these compounds based on molecular structure, physicochemical properties, and industrial uses.
Properties
CAS No. |
120699-26-5 |
|---|---|
Molecular Formula |
C13H22O5 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
diethyl 2-(2-methylpropyl)-3-oxopentanedioate |
InChI |
InChI=1S/C13H22O5/c1-5-17-12(15)8-11(14)10(7-9(3)4)13(16)18-6-2/h9-10H,5-8H2,1-4H3 |
InChI Key |
AHQCDELDXJJIBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(CC(C)C)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Characteristics
The table below highlights key structural differences and similarities:
*Calculated based on molecular structure.
Key Observations :
- The target compound has a larger molecular weight due to the bulky isobutyl group and keto functionality compared to the acetyl (C₁₁H₁₈O₅) and methyl (C₈H₁₄O₄) substituents in analogs.
- Diethyl 2-acetylglutarate shares the diethyl ester motif with the target compound but replaces the isobutyl and keto groups with an acetyl group .
- Dimethyl 3-methylglutarate employs smaller methyl esters and a methyl substituent, reducing steric hindrance and molecular weight .
Physicochemical Properties
Analysis :
- The target compound’s keto group at position 3 may increase its reactivity in nucleophilic additions or condensations compared to the acetyl group in diethyl 2-acetylglutarate.
- Diethyl 2-acetylglutarate has a relatively high boiling point due to its diethyl ester groups, which reduce volatility compared to dimethyl analogs .
- Dimethyl 3-methylglutarate likely exhibits higher solubility in polar solvents due to its smaller ester groups but lower reactivity due to the inert methyl substituent .
Discussion :
- The target compound’s isobutyl group enhances lipophilicity, making it suitable for drug delivery systems or fragrance formulations.
- Diethyl 2-acetylglutarate is utilized in organic synthesis for preparing heterocycles or polyesters, leveraging its acetyl group for crosslinking .
- Dimethyl 3-methylglutarate finds use in polymer industries as a plasticizer due to its low molecular weight and compatibility with hydrophobic matrices .
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